Calcium 3-hydroxy-3-methylbutyrate monohydrate

Bioavailability Pharmacokinetics HMB formulation comparison

Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB; CAS 135236-72-5) is the monohydrate calcium salt of β-hydroxy-β-methylbutyric acid, a leucine metabolite endogenously produced at a rate of only ~5% from dietary leucine. It occurs as a white crystalline powder with the molecular formula C₁₀H₁₈CaO₆·H₂O (MW 292.34 g/mol monohydrate) and is freely soluble in water.

Molecular Formula C10H20CaO7
Molecular Weight 292.34 g/mol
Cat. No. B14036797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 3-hydroxy-3-methylbutyrate monohydrate
Molecular FormulaC10H20CaO7
Molecular Weight292.34 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2]
InChIInChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2
InChIKeyXQNZKXFIIRXMQI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 3-Hydroxy-3-Methylbutyrate Monohydrate (CaHMB): Compound Identity and Procurement-Relevant Baseline


Calcium 3-hydroxy-3-methylbutyrate monohydrate (CaHMB; CAS 135236-72-5) is the monohydrate calcium salt of β-hydroxy-β-methylbutyric acid, a leucine metabolite endogenously produced at a rate of only ~5% from dietary leucine [1]. It occurs as a white crystalline powder with the molecular formula C₁₀H₁₈CaO₆·H₂O (MW 292.34 g/mol monohydrate) and is freely soluble in water . CaHMB is commercially available as a nutritional supplement ingredient for sports nutrition, clinical nutrition, and muscle health applications, with regulatory approvals including FDA GRAS designation and Health Canada novel food acceptance for use in meal replacements and formulated liquid diets at up to 1.5 g per serving and 6 g daily .

Why Calcium 3-Hydroxy-3-Methylbutyrate Monohydrate Cannot Be Interchanged with Free Acid HMB, Leucine, or Other Leucine Metabolites


Three fundamental biochemical and physicochemical barriers prevent safe generic substitution. First, the endogenous conversion of leucine to HMB is rate-limited at ~5%, meaning that to achieve a research-supported 3 g daily HMB dose, a subject would need to consume approximately 60 g of leucine or over 600 g of high-quality protein — an impractical and metabolically taxing intake [1]. Second, plasma pharmacokinetic profiles differ substantially between CaHMB and HMB free acid (HMB-FA), with the 2024 crossover study by Ribeiro et al. demonstrating that HMB-FA delivers only 61.5% relative bioavailability versus CaHMB in water (p < 0.001) [2]. Third, CaHMB provides ~13.6% elemental calcium by weight (~136 mg Ca per gram), delivering a dual-function nutrient profile that neither HMB-FA, sodium HMB, nor leucine can replicate, making CaHMB the only form that simultaneously addresses muscle protein metabolism and calcium nutriture in a single ingredient [3].

Quantitative Differentiation Evidence for Calcium 3-Hydroxy-3-Methylbutyrate Monohydrate Versus Closest Analogs


CaHMB vs. HMB Free Acid: 70% Higher Relative Bioavailability (AUC) Demonstrated in Human Crossover Trial

In a 2024 randomized, counterbalanced crossover study of 16 young adults, CaHMB (both capsule and aqueous forms) demonstrated significantly superior bioavailability versus HMB-FA at equivalent 1 g HMB doses [1]. The AUC₀–₇₂₀ min for CaHMB capsules was 50,078 ± 10,507 µmol·L⁻¹ × 720 min, for CaHMB in water was 47,871 ± 10,783 µmol·L⁻¹ × 720 min, and for HMB-FA capsules was only 29,130 ± 12,946 µmol·L⁻¹ × 720 min (both p < 0.001 vs. HMB-FA). Relative bioavailability of HMB-FA was 61.5 ± 17.0%, meaning CaHMB delivers approximately 70% greater systemic HMB exposure than the free acid form (104.8% vs. 61.5% relative to CaHMB-in-water reference). Peak plasma concentration (Cmax) was 229.2 ± 65.9 µmol·L⁻¹ (CaHMB capsules) and 249.7 ± 49.7 µmol·L⁻¹ (CaHMB in water) compared to 139.1 ± 67.2 µmol·L⁻¹ for HMB-FA (p < 0.001). Importantly, CaHMB in water achieved the fastest Tmax of 43 ± 22 min versus 78 ± 21 min for HMB-FA (p < 0.05), indicating more rapid absorption kinetics from the calcium salt [1].

Bioavailability Pharmacokinetics HMB formulation comparison

CaHMB vs. Leucine: 2.1-Fold Greater Aqueous Solubility Enabling Higher-Concentration Liquid Formulations

Water solubility is a critical parameter for liquid nutritional product formulation, particularly for ready-to-drink (RTD) beverages, clear protein drinks, and medical nutrition products. Calcium HMB powder demonstrates aqueous solubility of approximately 50 g/L at 20°C, compared to leucine, which exhibits solubility of only 24 g/L at 20°C [1]. This 2.1-fold solubility advantage enables formulators to achieve higher HMB concentrations in solution without precipitation, directly facilitating the development of shelf-stable clear nutritional liquids at clinically relevant doses. The patent literature further confirms that CaHMB can be formulated into substantially clear nutritional liquids at calcium HMB-to-soluble calcium weight ratios of 4.5:1 to 7.3:1 while maintaining physical stability, a formulation window not achievable with leucine due to its lower solubility and different ionic behavior [2].

Solubility Formulation science Leucine comparator

CaHMB Thermal Stability: No Degradation After 121°C Sterilization for 20 Minutes — Full HMB Content Retention After 24-Month Ambient Storage

Thermal processing tolerance is a decisive factor for ingredient selection in retorted or aseptically sterilized nutritional products. Accelerated and long-term stability testing of CaHMB demonstrates that aqueous solutions show zero HMB content attenuation after sterilization at 121°C for 20 minutes, and that HMB content remains fully stable after 24 months of ambient-temperature storage of the sterilized solution [1]. This stability profile contrasts with HMB free acid, which patent disclosures indicate is not shelf-stable under high-heat sterilization conditions typical of retort processing, often requiring specialized packaging and handling [2]. The calcium salt form's inherent thermal stability is attributable to the crystalline monohydrate structure (Ca(C₅H₉O₃)₂·H₂O), which provides a defined lattice energy barrier against thermal decomposition that the amorphous or liquid free acid form lacks [2].

Thermal stability Shelf-life Sterilization resistance

CaHMB Genotoxicity Assessment: Negative Across All Three Standard Assays — No Comparable Published Battery for HMB-FA, α-HICA, or KIC

A comprehensive three-assay battery of genotoxicity tests was conducted on CaHMB per FDA guidance for food additives — including a bacterial reverse mutation test (Ames), an in vitro mammalian chromosomal aberration test, and an in vivo mammalian erythrocyte micronucleus test [1]. CaHMB showed no increase in revertant colonies at concentrations up to 5,000 µg/plate in five bacterial strains (± metabolic activation). Chromosomal aberrations at up to 2.5 mM (long-term) and 10.0 mM (short-term) CaHMB were comparable to negative controls (<5%), with no polyploidy observed. In the in vivo micronucleus test, no changes in immature erythrocyte or micronuclei frequencies were detected at doses up to 2,000 mg·kg⁻¹ body weight [1]. By contrast, no equivalent published genotoxicity battery exists for HMB free acid, α-HICA, α-ketoisocaproate (KIC), or sodium HMB [2]. This regulatory-grade safety dataset is a pivotal differentiator for CaHMB in jurisdictions requiring comprehensive genotoxicity documentation for novel food ingredient applications.

Genotoxicity Safety pharmacology Regulatory toxicology

CaHMB Stimulates Muscle Protein Synthesis by 57% and Suppresses Muscle Protein Breakdown by 32%: Quantitative Human In Vivo Stable Isotope Tracer Data

In a primed constant infusion study using [1,2-¹³C₂]leucine and [²H₅]phenylalanine in eight healthy young males, a single oral ~3 g dose of CaHMB produced a rapid (<60 min) peak in plasma HMB concentrations (483.6 ± 14.2 µM, p < 0.0001) [1]. Muscle protein synthesis (MPS) increased from a postabsorptive baseline of 0.046 ± 0.004 %/h to 0.072 ± 0.004 %/h after CaHMB (p < 0.0001), representing a 57% increase in MPS. Concurrently, muscle protein breakdown (MPB) decreased from 7.6 ± 1.2 µmol Phe per leg·min⁻¹ to 5.2 ± 0.8 µmol Phe per leg·min⁻¹ (p < 0.01), a 32% reduction. Increases in mTORC1 substrate phosphorylation (p70S6K1 and RPS6) were observed, confirming mechanism. Importantly, the authors concluded that CaHMB 'provides a comparable stimulation to MPS and suppression of MPB, to FA-HMB,' directly addressing the interchangeability question [1].

Muscle protein synthesis Stable isotope tracer Protein metabolism

CaHMB in Protein-Containing Clear Nutritional Liquids: Defined Formulation Stability Window (CaHMB:Soluble Ca 4.5:1–7.3:1) Absent for Alternative HMB Salts

Patent US 9,521,859 B2 (Abbott Laboratories) discloses a defined formulation window enabling substantially clear, physically stable nutritional liquids combining CaHMB with soluble protein at pH 2.8–4.6. The key stability determinant is a calcium HMB-to-soluble calcium weight ratio of 4.5:1 to 7.3:1 [1]. Within this ratio range, CaHMB uniquely maintains clarity and physical stability without the high levels of organic acid salt stabilizers (sodium/potassium citrates and phosphates) traditionally required for calcium-protein systems, enabling products with reduced electrolyte loads suitable for renally compromised patient populations [1]. The patent specifically teaches that calcium HMB monohydrate is the preferred HMB form for these formulations [1]. No equivalent formulation stability window has been published for sodium HMB, potassium HMB, or magnesium HMB in clear protein-containing liquids, making CaHMB the sole HMB salt with a documented, patent-validated stability parameter set for this commercially important product category.

Formulation stability Clear liquid nutrition Calcium-protein compatibility

Evidence-Backed Application Scenarios for Calcium 3-Hydroxy-3-Methylbutyrate Monohydrate Procurement


Ready-to-Drink (RTD) Sports Nutrition and Medical Nutrition Beverages Requiring Retort Sterilization

Manufacturers developing retorted or aseptically sterilized RTD beverages containing HMB should prioritize CaHMB over HMB-FA. The compound withstands 121°C sterilization for 20 minutes with zero HMB content loss and retains full potency after 24 months of ambient storage post-sterilization [1]. This thermal tolerance eliminates the need for costly cold-fill aseptic processing lines or specialized moisture-barrier packaging required by HMB-FA, translating to lower capital expenditure and broader co-manufacturing options . Additionally, CaHMB's water solubility of approximately 50 g/L at 20°C enables formulation at clinically meaningful doses (e.g., 1.5 g per serving) in clear liquid formats while maintaining physical stability when the calcium HMB-to-soluble calcium weight ratio is maintained at 4.5:1 to 7.3:1 , [2].

High-Bioavailability Solid Oral Dosage Forms (Capsules and Tablets) for Sports Nutrition and Sarcopenia

For solid dose products targeting muscle mass preservation in aging populations or athletic recovery, CaHMB capsules deliver approximately 70% greater systemic HMB exposure (AUC) compared to HMB-FA capsules at equivalent HMB doses, as demonstrated in the 2024 human crossover pharmacokinetic study [1]. The calcium salt also provides ~136 mg of elemental calcium per gram of CaHMB, contributing to daily calcium intake targets . This dual-function profile (HMB bioactivity plus calcium nutriture) enables product label claims and marketing positioning that single-function HMB-FA or sodium HMB cannot support. The recommended daily HMB intake of 38 mg·kg⁻¹ body mass (approximately 3 g/day for an 80 kg individual) is most practically and cost-effectively achieved with CaHMB given its superior bioavailability, meaning lower ingredient mass is required per unit of systemic HMB delivery .

Low-Electrolyte Clinical Nutrition Products for Renally Compromised Patient Populations

In the development of enteral nutrition formulas and oral nutrition supplements for patients with renal impairment (CKD stages 3–5, dialysis), CaHMB uniquely enables clear liquid formulations with reduced sodium, potassium, and phosphorus loads. Patent US 9,521,859 B2 teaches that using CaHMB within a defined calcium HMB-to-soluble calcium weight ratio of 4.5:1 to 7.3:1 minimizes the requirement for traditional organic acid salt stabilizers (sodium and potassium citrates, phosphates) that are contraindicated in renal nutrition [1]. The patent specifically identifies calcium HMB monohydrate as the preferred HMB form for these substantially clear nutritional liquids [1]. No other HMB salt (sodium, potassium, magnesium) has equivalent published formulation stability data in low-electrolyte protein systems, positioning CaHMB as the risk-mitigated choice for this clinically sensitive application area.

Regulatory Dossier Preparation for Novel Food Ingredient Applications in Multiple Jurisdictions

Ingredient procurement teams preparing regulatory submissions for novel food or dietary supplement ingredient approval (FDA GRAS, EU Novel Foods, Health Canada Novel Food, FSANZ) should select CaHMB as the HMB form for which the most comprehensive published safety documentation exists. CaHMB has a complete three-assay genotoxicity battery (Ames, in vitro chromosomal aberration, in vivo micronucleus) all demonstrating no genotoxic potential at concentrations up to 5,000 µg/plate, 10 mM, and 2,000 mg·kg⁻¹ bw respectively [1]. Health Canada has accepted CaHMB for use in meal replacements and formulated liquid diets at up to 1.5 g per serving and 6 g daily , and FDA has designated CaHMB as GRAS for medical nutrition and special dietary use . Equivalent regulatory-grade safety dossiers are not published for HMB-FA, sodium HMB, potassium HMB, or other HMB salts, meaning CaHMB procurement materially reduces the time, cost, and uncertainty of multi-jurisdiction regulatory approval processes.

Quote Request

Request a Quote for Calcium 3-hydroxy-3-methylbutyrate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.